molecular formula C11H12N2O2S B15078347 3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one CAS No. 77409-56-4

3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one

Cat. No.: B15078347
CAS No.: 77409-56-4
M. Wt: 236.29 g/mol
InChI Key: DCMDXVNPHXCCCH-CMDGGOBGSA-N
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Description

3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an oxazolidinone ring fused with a thioxo group and a pyridine moiety, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethyl-2-thioxo-4-oxazolidinone with 1-methyl-2-pyridinium iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-3-ethyl-5-(1-methyl-1H-pyridin-2-ylidene)thiazolidin-4-one
  • 3-Ethyl-2-(1,3-dimethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-5-(1-methylpyridin-2-ylidene)-4-thiazolidinone

Uniqueness

3-Ethyl-5-(1-methyl-1H-pyridin-2-ylidene)-2-thioxo-oxazolidin-4-one stands out due to its unique combination of an oxazolidinone ring with a thioxo group and a pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

77409-56-4

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

(5E)-3-ethyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H12N2O2S/c1-3-13-10(14)9(15-11(13)16)8-6-4-5-7-12(8)2/h4-7H,3H2,1-2H3/b9-8+

InChI Key

DCMDXVNPHXCCCH-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\2/C=CC=CN2C)/OC1=S

Canonical SMILES

CCN1C(=O)C(=C2C=CC=CN2C)OC1=S

Origin of Product

United States

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